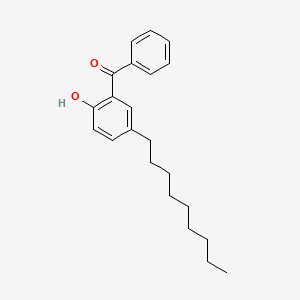

2-Hydroxy-5-nonylbenzophenone

Description

Contextual Significance in Specialized Chemical Applications

The principal application of 2-Hydroxy-5-nonylbenzophenone in advanced chemical research lies in its role as a precursor to its oxime derivative, 2-hydroxy-5-nonylbenzophenone oxime. evitachem.com This oxime is a highly effective and selective chelating agent used extensively in the field of hydrometallurgy for solvent extraction processes. Specifically, it is employed for the recovery of copper from acidic leach solutions, a critical step in copper mining and refining operations. researchgate.netdss.go.th

The mechanism involves the oxime acting as a ligand, forming a stable complex with copper ions (Cu²⁺) in the aqueous phase. evitachem.com This complex is soluble in organic solvents, allowing for the transfer of copper from the aqueous solution to an organic phase, thereby separating it from other metal ions. researchgate.net Research has delved into the kinetics and mechanisms of this extraction process, studying the influence of pH, oxime concentration, and the type of organic solvent on the efficiency of copper transfer. researchgate.nettandfonline.com Studies have shown that the extraction reaction rate is dependent on the aqueous phase hydrogen ion concentration with negative first-order kinetics. tandfonline.com

Beyond its major role in copper extraction, derivatives of 2-hydroxy-5-nonylbenzophenone are also investigated for other specialized applications. The core benzophenone (B1666685) structure allows it to absorb UV light, a property that is leveraged in its use as a UV stabilizer in polymers and coatings, preventing material degradation. It also serves as a photoinitiator in polymerization reactions.

Table 1: Research Findings on Copper Extraction Using 2-Hydroxy-5-nonylbenzophenone Oxime

| Research Focus | Key Findings | References |

| Extraction Mechanism | The oxime forms a 2:1 ligand-to-metal complex with copper. The extraction process is reversible. | researchgate.net |

| Kinetics | The extraction rate is first-order with respect to the oxime monomer concentration and inversely first-order with respect to the hydrogen ion concentration in the aqueous phase. | tandfonline.com |

| Structural Influence | The position of the nonyl group (5-position vs. 4'-position) does not significantly impact the statics of copper extraction from ammonia (B1221849) solutions, but 2-hydroxy-4′-n-nonylbenzophenone oxime can extract more copper from acid solutions. | researchgate.net |

| Process Application | Used as a carrier in liquid surfactant membrane (LSM) processes for copper extraction. | elsevierpure.com |

Evolution of Research Trajectories for the Compound and its Derivatives

Research concerning 2-Hydroxy-5-nonylbenzophenone and its derivatives has evolved from its initial application in industrial hydrometallurgy to more fundamental studies aimed at process optimization and the exploration of new functionalities. The initial trajectory was heavily focused on the synthesis and application of its oxime for metal recovery. dss.go.thgoogle.com Commercial extractants based on this chemistry, such as LIX 65N, became subjects of extensive study to understand their extraction behavior under various conditions. dss.go.th

Subsequent research delved deeper into the physicochemical principles governing the extraction process. This includes detailed investigations into the kinetics and mechanism of the copper-oxime reaction, utilizing techniques like the rotating diffusion cell to isolate and measure reaction rates. tandfonline.comacs.org Studies also explored the interfacial activity of the oxime and its intermediates, correlating properties like the hydrophilic-lipophilic balance with the rate of metal extraction. scilit.com This line of research aims to design more efficient extractants and optimize solvent extraction circuits.

More recently, the focus has broadened to include the development of improved and more sustainable synthesis routes for 2-Hydroxy-5-nonylbenzophenone and related compounds. For instance, a patented one-step synthesis process starting from 4-nonylphenol (B119669) and anhydrous acetonitrile (B52724) has been developed to simplify the production, increase yield, and improve purity compared to traditional multi-step methods like the Friedel-Crafts acylation or Fries rearrangement. google.com Furthermore, the broader class of benzophenone derivatives is being investigated for various biological activities, including potential anticancer and antimicrobial properties. rsc.org This opens up new avenues for future research into the derivatives of 2-Hydroxy-5-nonylbenzophenone beyond their established use in metal extraction.

Table 2: Comparison of Synthesis Methods for Hydroxy-alkyl-benzophenones/acetophenones

| Synthesis Method | Key Reagents | Reaction Type | Advantages | Disadvantages | Reference |

| Friedel-Crafts Acylation | 4-Nonylphenol, Benzoyl chloride, AlCl₃ | Electrophilic Aromatic Substitution | Established, well-known method. | Can result in low yields and byproducts. | |

| Fries Rearrangement | 4-Nonylphenol, Acetyl chloride, AlCl₃ | Esterification followed by rearrangement | Can achieve moderate purity. | Requires pure reagents and can produce byproducts. | google.com |

| One-step Ketoimine Method | 4-Nonylphenol, Anhydrous acetonitrile, Catalyst (e.g., AlCl₃), HCl gas | Ketoimine formation and hydrolysis | High yield, simplified process, shorter reaction time. | Requires anhydrous conditions and handling of HCl gas. | google.com |

| Phase Transfer Catalysis | 4-Nonylphenol, Benzotrichloride (B165768), TEBA | Regioselective C-benzoylation | Good conversion rate (73%). | Biphasic system requires a phase transfer catalyst. | evitachem.com |

Structure

3D Structure

Properties

CAS No. |

58085-73-7 |

|---|---|

Molecular Formula |

C22H28O2 |

Molecular Weight |

324.5 g/mol |

IUPAC Name |

(2-hydroxy-5-nonylphenyl)-phenylmethanone |

InChI |

InChI=1S/C22H28O2/c1-2-3-4-5-6-7-9-12-18-15-16-21(23)20(17-18)22(24)19-13-10-8-11-14-19/h8,10-11,13-17,23H,2-7,9,12H2,1H3 |

InChI Key |

BHBZCWUKTDYMJM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 |

Other CAS No. |

58085-73-7 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Hydroxy 5 Nonylbenzophenone

Established Synthetic Pathways for 2-Hydroxy-5-nonylbenzophenone

The industrial production of 2-Hydroxy-5-nonylbenzophenone relies on robust and efficient chemical reactions that can be scaled up. The primary strategies involve electrophilic aromatic substitution on a nonylphenol backbone.

The most common synthetic route to 2-Hydroxy-5-nonylbenzophenone is the Friedel-Crafts acylation. This reaction typically involves the condensation of 4-nonylphenol (B119669) with benzoyl chloride. The regioselectivity of this reaction is a critical aspect, with the substitution preferentially occurring at the ortho-position to the hydroxyl group of the phenol (B47542). This preference is due to the directing effect of the hydroxyl group, leading to the desired 2-hydroxy-5-nonyl isomer. evitachem.com

Another established method involves the Fries rearrangement. In this process, 4-nonylphenol is first esterified with a benzoyl group, and the resulting phenyl benzoate (B1203000) is then rearranged in the presence of a Lewis acid catalyst to yield the hydroxybenzophenone. google.com A notable synthesis involves reacting 4-nonylphenol with benzotrichloride (B165768) in a biphasic aqueous alkaline system, which also promotes regioselective C-benzoylation. evitachem.com

A different pathway proceeds through a ketoimine intermediate. This method involves reacting 4-nonylphenol with anhydrous acetonitrile (B52724) in the presence of a catalyst and dry hydrogen chloride gas. The resulting nonyl phenol ketoimine intermediate is then hydrolyzed with hot water to yield 2-Hydroxy-5-nonylbenzophenone. google.com

Optimization of reaction conditions and the choice of catalyst are paramount for maximizing yield and purity while minimizing reaction time and by-product formation.

For the Friedel-Crafts acylation and Fries rearrangement, Lewis acids are the catalysts of choice. Aluminum chloride (AlCl₃) is widely used, although others such as boron trichloride (B1173362) (BCl₃) and zinc chloride (ZnCl₂) are also effective. google.com The selection of an appropriate solvent, such as toluene, chlorobenzene, ether, or tetrahydrofuran (B95107) (THF), is also crucial for the reaction's success. google.com

A significant advancement is a one-step synthesis process outlined in Chinese patent CN102206148A. This method simplifies the traditional multi-step routes and reports a total yield exceeding 80% with a product purity of at least 85%. google.com This process involves heating the reactants to between 30 and 100 °C for 5 to 24 hours, followed by cooling to precipitate the intermediate. google.com Post-synthesis purification techniques, including column chromatography, recrystallization from ethanol, or reduced-pressure distillation, are employed to achieve purities greater than 95%.

Table 1: Optimized Reaction Conditions for 2-Hydroxy-5-nonylbenzophenone Synthesis

| Parameter | Condition | Source(s) |

| Starting Material | 4-Nonylphenol | google.com |

| Reagent | Anhydrous Acetonitrile / Benzoyl Chloride | google.com |

| Catalyst | Aluminum chloride, Boron trichloride, or Zinc chloride | google.com |

| Solvent | Toluene, Chlorobenzene, Ether, THF | google.com |

| Reaction Temperature | 30–100 °C | google.com |

| Reaction Time | 5–24 hours | google.com |

| Reported Yield | >80% | google.com |

| Reported Purity | ≥85% (before final purification) | google.com |

Synthesis of Key Oxime Derivatives for Specific Research Applications

The primary application of 2-Hydroxy-5-nonylbenzophenone is as a precursor to its oxime derivative, which is a key component in commercial solvent extractants used for metal recovery.

The synthesis of 2-Hydroxy-5-nonylbenzophenone oxime, commercially known as LIX 65N, is achieved through the oximation of the parent ketone. evitachem.comdss.go.th This reaction involves treating 2-Hydroxy-5-nonylbenzophenone with hydroxylamine (B1172632), which is typically generated in situ from a hydroxylamine salt like hydroxylammonium sulfate (B86663) or chloride. google.com

The reaction is often conducted in a biphasic system, which may employ a phase transfer catalyst to facilitate the reaction between the water-insoluble ketone and the aqueous hydroxylamine. evitachem.comgoogle.com Organic carboxylic acids containing 4 to 20 carbon atoms, such as 2-ethylhexanoic acid, have been shown to be effective phase transfer catalysts. google.com The reaction medium is typically made alkaline through the addition of a base like an alkali metal or alkaline earth metal hydroxide, carbonate, or bicarbonate. google.com

For the oximation of ketonic precursors, reaction temperatures generally range from 50 to 95 °C, with a more desirable range of 75 to 90 °C to ensure a reasonable reaction rate. google.com When using a solvent like toluene, the reaction is often carried out at the reflux temperature of the toluene-water azeotrope. google.com

The efficiency of the oximation process is critical for the economic viability of the final extractant product. The use of a phase transfer catalyst in the synthesis of a similar oxime, 2-hydroxy-5-nonylacetophenone oxime, resulted in a product that met or exceeded the performance of commercially available reagents, demonstrating a higher maximum copper loading capacity. google.com

Table 2: Comparative Data on Synthesis of Hydroxyoxime Derivatives

| Derivative | Precursor | Catalyst/System | Yield | Purity | Source(s) |

| 2-Hydroxy-5-nonylacetophenone Oxime | 2-Hydroxy-5-nonylacetophenone | Sodium ethylhexanoate (PTC) | 97.9% | 88.6% | evitachem.com |

| 2-Hydroxy-5-nonylbenzophenone (E)-Oxime | 4-Nonylphenol & Benzotrichloride | Triethylbenzylammonium chloride (PTC) | 73% (overall conversion) | Purified via copper complex | evitachem.com |

Advanced Spectroscopic and Computational Approaches for Structural and Mechanistic Elucidation

Spectroscopic Analyses in Mechanistic Investigations of 2-Hydroxy-5-nonylbenzophenone Derivatives

Spectroscopic techniques are indispensable for elucidating the structural and dynamic aspects of 2-Hydroxy-5-nonylbenzophenone derivatives, especially their oximes, during processes like metal chelation and extraction.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the changes in molecular vibrations that occur when 2-Hydroxy-5-nonylbenzophenone oxime forms complexes with metal ions. By analyzing the shifts in characteristic absorption bands, researchers can identify the specific functional groups involved in the coordination. researchgate.net

In the context of metal extraction, FTIR has been used to study the coordination structure of metal complexes with similar hydroxyoxime extractants. researchgate.net For instance, the formation of a metal complex with a derivative like 2-hydroxy-5-nonylbenzophenone oxime leads to noticeable changes in the FTIR spectrum. The broad hydroxyl (-OH) stretching band, typically observed around 3200-3400 cm⁻¹, diminishes or shifts upon chelation, indicating the deprotonation of the phenolic hydroxyl group and its involvement in bonding with the metal ion. google.com Similarly, the C=N (oxime) and aromatic C-O stretching vibrations show distinct shifts, confirming their role in the coordination sphere. researchgate.netgoogle.com

Key vibrational frequencies for benzophenone (B1666685) oxime derivatives are used for structural confirmation. cayleynielson.com For example, the characteristic absorption peak for the oxime group can be found in the 3500-3650 cm⁻¹ range. cayleynielson.com The analysis of a related compound, (2-hydroxy-5-methylphenyl) phenyl methanone, shows characteristic peaks for the carbonyl group (C=O) at 1670 cm⁻¹ and the hydroxyl group (-OH) between 3545-3649 cm⁻¹. nih.gov These reference points are crucial for interpreting the more complex spectra of metal chelates.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Wavenumber upon Complexation | Interpretation |

| O-H Stretch (Phenolic) | ~3400 | Disappears or broadens significantly | Deprotonation and coordination of the phenolic oxygen to the metal ion. google.com |

| O-H Stretch (Oxime) | ~3650-3500 | Shifted | Involvement of the oxime group in hydrogen bonding or coordination. cayleynielson.com |

| C=N Stretch (Oxime) | ~1650 | Shifted | Coordination of the oxime nitrogen to the metal ion. |

| C-O Stretch (Aromatic) | ~1235 | Shifted | Change in the electronic environment of the C-O bond upon metal binding. google.com |

| Aromatic Ring C=C Stretch | ~1607, 1513 | Minor shifts | Confirms the integrity of the aromatic structure during complexation. google.com |

This table presents illustrative data based on typical values for hydroxyoxime compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy is extensively employed to investigate the equilibrium and kinetics of reactions involving 2-Hydroxy-5-nonylbenzophenone oxime, particularly in the context of solvent extraction of metals like copper(II) and nickel(II). jst.go.jpacs.org The formation of metal-oxime complexes results in new absorption bands in the visible region of the spectrum, allowing for the quantification of the complex concentration over time.

Kinetic studies using techniques like the rotating diffusion cell and high-speed stirring have successfully determined the rate-controlling steps and reaction orders for metal extraction. jst.go.jptandfonline.com For the extraction of copper by (anti)-2-Hydroxy-5-nonylbenzophenone oxime, the active extracting species was identified as the monomer, with the reaction showing first-order kinetics with respect to the oxime concentration. tandfonline.com The extraction rate was also found to be inversely proportional to the hydrogen ion concentration in the aqueous phase, exhibiting negative first-order kinetics. tandfonline.com From these studies, the extraction rate constant was determined to be 1.3 × 10⁻⁵ cm/s. tandfonline.com

Furthermore, research has established linear correlations between the initial rate of metal ion extraction and the quantity of the 2-Hydroxy-5-nonylbenzophenone oxime adsorbed at the liquid-liquid interface, underscoring the importance of interfacial reactions. jst.go.jp The rate-controlling step was identified as the reaction between the deprotonated ligand (L⁻) at the interface and the metal ions in the adjacent aqueous phase. jst.go.jp UV-Vis spectroscopy is also used to determine the coordination geometry of the resulting metal complexes. researchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) complement experimental UV-Vis data by calculating electronic transitions, which typically correspond to π → π* excitations. malayajournal.org

| Parameter | Finding for Copper Extraction | Method | Source |

| Reaction Order (Oxime) | First-order | Rotating Diffusion Cell | tandfonline.com |

| Reaction Order (H⁺) | Negative first-order | Rotating Diffusion Cell | tandfonline.com |

| Extraction Rate Constant (k_f) | 1.3 × 10⁻⁵ cm/s | Rotating Diffusion Cell | tandfonline.com |

| Reverse Rate Constant (k_r) | 6.8 × 10⁻³ cm⁴/mol·s | Rotating Diffusion Cell | tandfonline.com |

| Rate-Controlling Step | Interfacial reaction between L⁻ and M²⁺ | High-Speed Stirring | jst.go.jp |

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone technique for the unambiguous structural confirmation of 2-Hydroxy-5-nonylbenzophenone and its derivatives. google.comcayleynielson.com It also provides valuable information about intermolecular interactions.

The ¹H NMR spectrum of a related compound, (2-hydroxy-5-methylphenyl) phenyl methanone, shows a characteristic downfield signal for the phenolic proton at δ 12.05 ppm, which is indicative of strong intramolecular hydrogen bonding with the carbonyl oxygen. nih.gov For 2-Hydroxy-5-nonylbenzophenone, this phenolic proton is similarly expected to appear at a very high chemical shift (δ 12-13 ppm). Other key signals include those for the nonyl chain protons, typically found in the upfield region (δ 0.8–1.5 ppm), and the aromatic protons, which appear as a complex set of multiplets in the δ 6.5–8.0 ppm range.

¹³C NMR spectroscopy provides further structural detail. An analysis of benzophenone azine, a related structure, demonstrated that the chemical shifts of the C-ipso atoms (the carbons directly attached to the C=N group) are highly sensitive to the stereochemistry of the molecule, differing by 2-3 ppm between cis and trans isomers. researchgate.net This stereospecificity is a powerful tool for assigning the configuration of oximes and their derivatives. researchgate.net These NMR techniques are crucial for verifying the successful synthesis of the target compound and for analyzing its interactions in solution. google.comcayleynielson.com

| Proton Type | Expected ¹H Chemical Shift (δ, ppm) | Carbon Type | Expected ¹³C Chemical Shift (δ, ppm) |

| Phenolic -OH | 12.0 - 13.0 | Carbonyl C=O | ~200 |

| Aromatic C-H | 6.5 - 8.0 | Aromatic C | 110 - 160 |

| Nonyl -CH₂- | 1.2 - 1.5 | Nonyl -CH₂- | 20 - 40 |

| Nonyl -CH₃ | ~0.9 | Nonyl -CH₃ | ~14 |

This table presents expected chemical shift ranges based on data for similar structures. nih.gov

Theoretical and Computational Chemistry for Molecular and Interfacial Phenomena

Computational chemistry provides a powerful lens for examining molecular properties and dynamic behaviors that can be difficult to probe experimentally. Methods like Molecular Dynamics and Density Functional Theory are particularly insightful for understanding 2-Hydroxy-5-nonylbenzophenone.

As an amphiphilic molecule with a hydrophobic nonyl chain and a polar hydroxy-benzophenone head group, 2-Hydroxy-5-nonylbenzophenone exhibits significant interfacial activity. Molecular Dynamics (MD) simulations are uniquely suited to model its behavior at liquid-liquid interfaces, which is critical for applications like solvent extraction.

MD simulations have been successfully used to evaluate the interfacial adsorptivity of 2-Hydroxy-5-nonylbenzophenone oxime at a heptane (B126788)/water interface. nii.ac.jpjst.go.jp These computational studies demonstrate that such amphiphilic molecules preferentially distribute and orient themselves at the interface, which significantly lowers the interfacial tension. aps.orgepfl.ch The simulations can depict the precise location and orientation of the adsorbed ligand, revealing how it presents its reactive sites to the aqueous phase. nii.ac.jp

For instance, simulations have shown that the location of an adsorbed ligand is influenced by the organic solvent (e.g., heptane vs. toluene), which in turn affects the interfacial reaction rate. nii.ac.jp By calculating solute/solvent interaction energies, MD can predict the preference of neutral or ionic species for the interface. researchgate.net For a similar chelating agent, the protonated form showed a more favorable interaction energy at the interface (−64.0 ± 3.0 kcal/mol) compared to the neutral form (−47.6 ± 3.6 kcal/mol), highlighting the importance of pH in controlling interfacial behavior. researchgate.net This predictive power is essential for optimizing the conditions of interfacial reactions. nii.ac.jp

| System Simulated | Key Finding | Computational Method |

| 2-Hydroxy-5-nonylbenzophenone oxime at heptane/water interface | Predicted interfacial adsorptivity and favorable orientation for reaction. nii.ac.jpjst.go.jp | MD Simulation |

| General amphiphiles at liquid-liquid interface | Preferential distribution at the interface leads to a significant decrease in interfacial tension. aps.orgepfl.ch | MD Simulation |

| 5-octyloxymethyl-8-quinolinol at chloroform/water interface | Calculated solute/solvent interaction energies, showing preference of ionic species for the interface. researchgate.net | MD Simulation |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules like 2-Hydroxy-5-nonylbenzophenone from first principles. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G**, provide accurate optimized geometries and electronic properties. nih.govnih.govacs.org

DFT studies on benzophenone derivatives are used to calculate parameters that govern reactivity, such as proton affinity, ionization energy, and the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govchemrxiv.org The energy gap between HOMO and LUMO is particularly important as it relates to the molecule's stability and reactivity; a smaller gap suggests higher reactivity and the potential for charge transfer interactions. nih.gov For a similar compound, (2-hydroxy-5-methylphenyl) phenyl methanone, the HOMO and LUMO energies were calculated to be -6.275 eV and -1.880 eV, respectively, resulting in an energy gap of 4.395 eV. nih.gov

These calculations are also vital for interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra, showing excellent agreement with experimental results and confirming that the main electronic transitions are of π → π* character. malayajournal.orgnih.gov Furthermore, DFT is employed to model the structures of metal complexes, helping to understand the coordination environment and bonding, which complements experimental data from techniques like FTIR and UV-Vis. researchgate.netnih.govmdpi.com

| Compound/System | Calculated Parameter | Value (eV) | DFT Method |

| (2-Hydroxy-5-methylphenyl) phenyl methanone | HOMO Energy | -6.275 | B3LYP/6-31G(d,p) |

| (2-Hydroxy-5-methylphenyl) phenyl methanone | LUMO Energy | -1.880 | B3LYP/6-31G(d,p) |

| (2-Hydroxy-5-methylphenyl) phenyl methanone | Energy Gap (ΔE) | 4.395 | B3LYP/6-31G(d,p) |

This table presents data for a structurally similar compound as a representative example of DFT calculations. nih.gov

Computational Modeling of Extractant-Metal Complex Structures and Stabilities

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the structures and stabilities of metal complexes formed during solvent extraction processes. These theoretical approaches provide detailed insights into the electronic structure, geometry, and thermodynamics of complexation, which are often challenging to determine experimentally. For chelating extractants like 2-hydroxy-5-nonylbenzophenone, computational studies help in understanding the nature of the metal-ligand bonding, the preferred coordination geometries, and the factors influencing extraction efficiency and selectivity.

While specific DFT studies on the metal complexes of 2-hydroxy-5-nonylbenzophenone are not extensively documented in publicly available literature, research on closely related 2-hydroxybenzophenone (B104022) (HBP) complexes provides significant insights into the structural and electronic properties that govern their behavior. These studies serve as a valuable proxy for understanding the coordination chemistry of its nonylated derivative.

Geometric and Electronic Structure of Model Complexes

DFT calculations have been successfully employed to investigate the geometries and electronic structures of iron(III) and copper(II) complexes with 2-hydroxybenzophenone ligands. For instance, studies on tris(2-hydroxybenzophenone)iron(III), denoted as [Fe(HBP)₃], have explored its potential isomeric forms and spin states. uit.no

The coordination of three bidentate 2-hydroxybenzophenone ligands to an iron(III) center can result in two possible geometric isomers: facial (fac) and meridional (mer). In the fac isomer, the three phenolic oxygen atoms and the three carbonyl oxygen atoms each occupy one face of the coordination octahedron. In the mer isomer, these donor atoms occupy positions around the meridian of the octahedron. DFT calculations indicate that both isomers are plausible, and their relative stability can be computed. uit.no

Furthermore, for a d⁵ metal ion like Fe(III), both high-spin and low-spin electronic configurations are possible. Computational modeling allows for the calculation of the energies of these different spin states to predict the ground state of the complex. For [Fe(HBP)₃], DFT calculations have shown that the high-spin state is energetically favored. uit.no

Table 1: Calculated Spin-State Energies for [Fe(2-hydroxybenzophenone)₃]

This table illustrates the relative energies of the high-spin and low-spin states for the facial (fac) and meridional (mer) isomers of the complex, as determined by DFT calculations. The high-spin state is shown to be more stable (lower energy) for both isomers.

| Isomer | Spin State | Calculated Relative Energy (kJ/mol) |

|---|---|---|

| fac-[Fe(HBP)₃] | High-Spin (S=5/2) | 0.00 |

| Low-Spin (S=1/2) | 142.4 | |

| mer-[Fe(HBP)₃] | High-Spin (S=5/2) | 10.9 |

| Low-Spin (S=1/2) | 151.2 |

Data sourced from DFT calculations on tris(2-hydroxybenzophenone)iron(III) complexes. uit.no

For copper(II) complexes, which are central to the application of these extractants in hydrometallurgy, computational studies focus on the structure and electronic transitions of the typically formed bis-complex, [Cu(HBP)₂]. mdpi.com These complexes are known to adopt a square planar or a distorted tetrahedral geometry. DFT is used to optimize the molecular geometry, providing precise data on bond lengths and angles within the coordination sphere of the copper ion.

Frontier Molecular Orbitals and Complex Stability

The stability and reactivity of these metal complexes are intrinsically linked to their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and composition of these orbitals, which can be readily calculated using DFT, determine the nature of electronic transitions and the charge transfer characteristics of the complex.

In the case of [Cu(HBP)₂], the HOMO is typically localized on the phenolate (B1203915) part of the ligands, while the LUMO is predominantly centered on the copper(II) ion. mdpi.com This distribution indicates that the lowest energy electronic transitions are of the Ligand-to-Metal Charge Transfer (LMCT) type. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter that correlates with the kinetic stability of the complex. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Table 2: Representative Calculated Structural Parameters for a [Cu(2-hydroxybenzophenone)₂] Complex

This table presents typical bond lengths and angles for a computationally optimized structure of a bis(2-hydroxybenzophenone)copper(II) complex, illustrating the coordination environment around the central copper atom. These parameters are fundamental to understanding the complex's geometry and stability.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Cu-O (phenolic) | Bond length between copper and the phenolic oxygen | ~1.90 Å |

| Cu-O (carbonyl) | Bond length between copper and the carbonyl oxygen | ~1.95 Å |

| O(phenolic)-Cu-O(carbonyl) | Bite angle of the chelating ligand | ~90° |

| O(phenolic)-Cu-O(phenolic) | Transannular angle between phenolic oxygens | ~180° (for ideal square planar) |

Note: The values presented are representative and derived from general knowledge of similar computationally studied copper-chelate complexes, as specific values for [Cu(2-hydroxy-5-nonylbenzophenone)₂] are not detailed in the provided search context.

The insights gained from these computational models are crucial for the rational design of new extractants. By theoretically predicting how modifications to the ligand structure (e.g., adding different functional groups) affect the geometry and stability of the resulting metal complexes, researchers can pre-screen candidate molecules for desired properties such as enhanced metal selectivity and improved extraction kinetics.

Research into Photostability Mechanisms and Uv Absorption Properties

Mechanisms of Ultraviolet Radiation Absorption and Energy Dissipation in 2-Hydroxy-5-nonylbenzophenone

The primary mechanism by which 2-Hydroxy-5-nonylbenzophenone and related 2-hydroxybenzophenone (B104022) derivatives provide photostability is through a process known as Excited-State Intramolecular Proton Transfer (ESIPT). longchangchemical.comnih.govrsc.org This process allows the molecule to absorb high-energy UV photons and release the energy as harmless heat, thereby protecting the host material from degradation.

The key structural feature enabling this mechanism is the intramolecular hydrogen bond between the phenolic hydroxyl group at the 2-position and the carbonyl group's oxygen atom. longchangchemical.com The ESIPT process can be broken down into several key steps:

UV Absorption (Excitation): The molecule, in its stable ground state (enol form), absorbs a UV photon. This absorption excites the molecule to a higher energy singlet state (S1).

Intramolecular Proton Transfer: In the excited state, the acidity of the phenolic proton increases, while the basicity of the carbonyl oxygen is enhanced. longchangchemical.commdpi.com This facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen. nih.gov This transfer results in the formation of an excited keto-tautomer. longchangchemical.com

Energy Dissipation: The excited keto-tautomer is unstable and rapidly returns to its ground state through a non-radiative decay pathway. This process dissipates the absorbed UV energy as thermal energy (heat).

Reverse Proton Transfer: Once in the ground state, the keto-tautomer is less stable than the enol form. A reverse proton transfer occurs, regenerating the original enol structure and completing the photoprotective cycle.

This cyclical process allows a single molecule of 2-Hydroxy-5-nonylbenzophenone to absorb and dissipate numerous UV photons without undergoing permanent chemical change, making it a highly efficient photostabilizer.

Table 1: Key Stages of the ESIPT Mechanism in 2-Hydroxy-5-nonylbenzophenone

| Stage | Description | Molecular Form | Energy State |

| 1. Ground State | The molecule is in its most stable enol form with an intramolecular hydrogen bond. | Enol | Ground |

| 2. Photo-Excitation | Absorption of a UV photon promotes the molecule to an excited state. | Enol | Excited (S1) |

| 3. Proton Transfer | An ultrafast proton transfer occurs from the hydroxyl to the carbonyl group. | Keto-Tautomer | Excited (S1) |

| 4. Non-Radiative Decay | The molecule relaxes to the ground state, releasing energy as heat. | Keto-Tautomer | Ground |

| 5. Tautomerization | A reverse proton transfer regenerates the original stable enol form. | Enol | Ground |

Photodegradation Pathways and Stability Studies in Various Media

While highly stable, 2-Hydroxy-5-nonylbenzophenone can undergo degradation under prolonged or intense UV exposure, particularly when influenced by the surrounding medium. The photodegradation pathways are complex and depend on factors such as the presence of oxygen, water, and other reactive species. sioc-journal.cn

Studies on its precursor, nonylphenol (NP), in aqueous environments provide insight into potential degradation pathways for the nonyl side chain. sioc-journal.cn The photodegradation of NP is significantly influenced by dissolved oxygen (DO), hydrogen peroxide (H₂O₂), and nitrate (B79036) ions (NO₃⁻). sioc-journal.cn Key degradation products identified in these studies suggest that the primary points of attack are the aromatic ring and the alkyl chain. sioc-journal.cn

In the presence of dissolved oxygen, the degradation of nonylphenol can produce intermediates such as 4-nonylphenoxyl radicals and superoxide (B77818) radical anions, leading to the formation of 4-nonylcatechol, nonanol, nonanal, and ultimately nonanoic acid. sioc-journal.cn When hydrogen peroxide is present, hydroxyl radicals (•OH) are generated, which can attack electron-rich positions on the molecule, leading to similar degradation products. sioc-journal.cn

The stability of UV absorbers is also highly dependent on the medium. For instance, studies on similar benzotriazole (B28993) UV stabilizers in coastal seawaters show that indirect photodegradation is the dominant pathway. nih.gov Dissolved organic matter (DOM) can act as a photosensitizer, accelerating degradation rates, while halide ions can inhibit the process. nih.gov The rate of degradation is also influenced by pH, with different ionic forms of the molecule (neutral, cationic, or anionic) exhibiting different degradation speeds. nih.gov

Table 2: Potential Photodegradation Products of the Nonylphenol Moiety in Aqueous Media

Based on studies of Nonylphenol photodegradation sioc-journal.cn

| Degradation Product | Chemical Formula | Potential Formation Pathway |

| 4-nonylcatechol | C₁₅H₂₄O₂ | Hydroxylation of the aromatic ring |

| Nonanol | C₉H₂₀O | Oxidation and cleavage of the nonyl chain |

| Nonanal | C₉H₁₈O | Oxidation of nonanol |

| Nonoic acid | C₉H₁₈O₂ | Oxidation of nonanal |

| 2-nitryl-4-nonylphenol | C₁₅H₂₃NO₃ | Reaction with •NO₂ radicals in the presence of nitrates |

Development of Enhanced UV-Stabilizer Formulations

To achieve optimal and long-lasting protection for polymers and other materials, 2-Hydroxy-5-nonylbenzophenone is often used as part of a stabilizer package rather than as a standalone additive. Enhanced formulations typically involve synergistic combinations with other types of stabilizers, most notably Hindered Amine Light Stabilizers (HALS). researchgate.netspecialchem.com

UV absorbers like 2-Hydroxy-5-nonylbenzophenone function by shielding the polymer from UV radiation (a "passive" role), while HALS actively scavenge free radicals that are formed during the initial stages of photodegradation (an "active" role). songwon.com This combination provides a more comprehensive stabilization mechanism. The UV absorber reduces the rate of radical formation, and the HALS neutralizes any radicals that still manage to form, thus protecting the polymer matrix more effectively.

This synergistic effect has been observed in various polymer systems. For example, in polypropylene (B1209903) (PP) and aliphatic polyamides, the combination of a benzophenone-type UV absorber and a HALS stabilizer results in significantly improved light stability compared to using either additive alone. researchgate.netspecialchem.com The choice of specific stabilizers and their concentrations depends on the polymer type, the intended application (e.g., film, injection molded part), and the expected environmental exposure. specialchem.com Formulations for clear rigid PVC, for instance, often include a benzotriazole or benzophenone (B1666685) UV absorber to achieve the desired photostability. specialchem.com

Table 3: Example of Synergistic UV Stabilizer Formulations for Polymers

Illustrative examples based on general formulation principles for polymer stabilization specialchem.com

| Polymer System | Additive 1 (UV Absorber) | Additive 2 (Co-stabilizer) | Benefit of Combination |

| Polypropylene (PP) Tapes | Benzophenone-type | High Molecular Weight HALS | Superior long-term thermal and light stability. specialchem.com |

| Aliphatic Polyamides | Benzotriazole or Benzophenone-type | Phenolic Antioxidant + Phosphite Antioxidant | Excellent light stability combined with protection against thermal degradation during processing and use. specialchem.com |

| Rigid Polyvinyl Chloride (PVC) Film | Benzotriazole or Benzophenone-type | Ca/Zn Stabilizer + Epoxidized Soybean Oil | Provides necessary UV protection for clear applications while maintaining processing stability. specialchem.com |

Environmental Behavior and Degradation Pathways of 2 Hydroxy 5 Nonylbenzophenone and Its Derivatives

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves non-biological processes that break down chemical compounds. For 2-Hydroxy-5-nonylbenzophenone, the key abiotic mechanisms are photolysis and hydrolysis.

Photolysis, or degradation by light, is a significant pathway for the transformation of benzophenone (B1666685) derivatives in the environment. The benzophenone structure allows for the absorption of UV light, which can lead to the formation of excited states and subsequent chemical reactions. The presence of a hydroxyl group at the 2-position and a nonyl chain at the 5-position influences the photochemical behavior of the molecule.

For 2-Hydroxy-5-nonylbenzophenone, similar processes are expected to occur. The long nonyl chain increases its hydrophobicity, likely leading to its association with particulate matter and sediments, which can affect its exposure to sunlight and, consequently, its photolysis rates.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of 2-Hydroxy-5-nonylbenzophenone and its derivatives, particularly its oxime form (2-hydroxy-5-nonylbenzophenone oxime) used in hydrometallurgy, is a critical factor in their environmental persistence. google.com

The chemical stability of 2-Hydroxy-5-nonylbenzophenone itself in aqueous systems is expected to be relatively high under typical environmental pH conditions, as the core benzophenone structure is not readily hydrolyzed.

Biotic Degradation Mechanisms and Microbial Transformation

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of many organic pollutants from the environment.

Under aerobic conditions (in the presence of oxygen), microorganisms can degrade a wide range of organic compounds. The aerobic biodegradation of compounds structurally related to 2-Hydroxy-5-nonylbenzophenone, such as nonylphenol polyethoxylates, has been studied. nih.govnih.gov These studies show that the alkylphenol moiety can be degraded, although the degradation pathways can be complex and may lead to the formation of persistent metabolites. nih.govnih.gov

For 2-Hydroxy-5-nonylbenzophenone, aerobic biodegradation would likely involve initial enzymatic attacks on the nonyl chain or the aromatic rings. The degradation of the nonyl chain could proceed via omega-oxidation followed by beta-oxidation. The aromatic rings could be cleaved by dioxygenase enzymes, leading to the formation of catechols and subsequent entry into central metabolic pathways. ub.edu The presence of the hydroxyl group may facilitate initial enzymatic attack.

Studies on other N-heterocyclic compounds have shown that specific structural fragments can activate or inactivate aerobic biodegradation. d-nb.info While not directly applicable to 2-Hydroxy-5-nonylbenzophenone, this highlights the importance of molecular structure in determining biodegradability.

Under anaerobic conditions (in the absence of oxygen), the biodegradation of aromatic compounds is generally slower and follows different pathways. The anaerobic biodegradation of linear alkylbenzene sulfonates (LAS), which also contain a long alkyl chain attached to an aromatic ring, has been demonstrated in anoxic marine sediments and bioreactors. cler.com The initial step can involve the addition of fumarate (B1241708) to the alkyl chain. cler.com

For aromatic compounds, carboxylation is often a key initial step in anaerobic degradation. researchgate.net In the case of 2-Hydroxy-5-nonylbenzophenone, anaerobic degradation could potentially be initiated by carboxylation of one of the aromatic rings, followed by ring reduction and cleavage. The degradation of high-molecular-weight polycyclic aromatic hydrocarbons (PAHs) under anaerobic conditions has also been reported, indicating that complex aromatic structures can be broken down by specialized microorganisms. nih.gov

Characterization and Environmental Fate of Transformation Products

The degradation of 2-Hydroxy-5-nonylbenzophenone, whether through abiotic or biotic pathways, can lead to the formation of various transformation products. The environmental fate and potential toxicity of these products are of significant concern.

During the phototransformation of the related compound benzophenone-3, several intermediates have been identified, including benzoic acid and benzaldehyde. nih.gov Oxidation of 2-Hydroxy-5-nonylbenzophenone could potentially lead to the formation of 2-hydroxy-5-nonylbenzoic acid, while reduction could form 2-hydroxy-5-nonylbenzyl alcohol.

In the aerobic biodegradation of nonylphenol polyethoxylates, a key transformation pathway involves the carboxylation of the ethoxylate chain, leading to the formation of carboxylated metabolites that can persist in the environment. nih.gov Similarly, the biodegradation of the nonyl chain of 2-Hydroxy-5-nonylbenzophenone could lead to the formation of shorter-chain alkylphenols or carboxylated derivatives.

The table below summarizes the potential transformation products of 2-Hydroxy-5-nonylbenzophenone based on known degradation pathways of related compounds.

| Degradation Pathway | Potential Transformation Products | Reference |

| Oxidation | 2-hydroxy-5-nonylbenzoic acid | |

| Reduction | 2-hydroxy-5-nonylbenzyl alcohol | |

| Phototransformation | Benzoic acid, Benzaldehyde | nih.gov |

| Aerobic Biodegradation | Shorter-chain alkylphenols, Carboxylated derivatives | nih.gov |

It is important to note that the formation and persistence of these transformation products will depend on the specific environmental conditions. Further research is needed to fully characterize the degradation pathways of 2-Hydroxy-5-nonylbenzophenone and the environmental fate of its transformation products.

Advanced Analytical Methodologies for Research Studies on 2 Hydroxy 5 Nonylbenzophenone

Chromatographic Techniques for Quantitative Analysis in Research Matrices

Chromatographic methods are the cornerstone for the selective and sensitive analysis of 2-Hydroxy-5-nonylbenzophenone, allowing for its separation from complex sample constituents. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

HPLC is a versatile technique for the analysis of moderately polar and non-volatile compounds like 2-Hydroxy-5-nonylbenzophenone. Method development focuses on optimizing the separation and detection parameters to achieve the desired analytical performance.

A reverse-phase HPLC method is often suitable for benzophenone (B1666685) derivatives. sielc.com The separation is typically achieved on a C8 or C18 column, where the non-polar stationary phase interacts with the nonyl chain and the benzophenone core of the molecule. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of acid (e.g., phosphoric or formic acid) to ensure sharp peak shapes. sielc.comnih.gov

Validation of the HPLC method is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. nih.gov This involves assessing parameters such as linearity, precision, accuracy, and robustness.

Table 1: Illustrative HPLC Method Parameters for Analysis of Substituted Benzophenones

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 258 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Note: The parameters in this table are representative of methods used for benzophenone derivatives and would require optimization for 2-Hydroxy-5-nonylbenzophenone.

For the analysis of volatile and semi-volatile compounds, GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. Due to the hydroxyl group and relatively high molecular weight, derivatization of 2-Hydroxy-5-nonylbenzophenone is often necessary to improve its volatility and chromatographic behavior. sigmaaldrich.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization strategy for phenolic compounds. sigmaaldrich.com

Targeted analysis by GC-MS is typically performed in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the analyte of interest in complex matrices. s4science.at The choice of monitoring ions is based on the mass spectrum of the derivatized compound.

Table 2: Exemplary GC-MS Conditions for the Analysis of Alkylphenols (as a proxy for 2-Hydroxy-5-nonylbenzophenone)

| Parameter | Condition |

|---|---|

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Injector Temperature | 270 °C |

| Oven Temperature Program | Initial 60 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection Mode | Selected Ion Monitoring (SIM) |

Note: These conditions are based on methods for similar alkylphenolic compounds and would need to be adapted and validated for 2-Hydroxy-5-nonylbenzophenone.

Spectrophotometric Methods for Detection and Concentration Monitoring

UV-Visible spectrophotometry is a simpler and more cost-effective technique that can be used for the detection and concentration monitoring of 2-Hydroxy-5-nonylbenzophenone, particularly in samples with a relatively simple matrix. researchgate.net The benzophenone structure contains chromophores that absorb ultraviolet light. The presence of the hydroxyl and nonyl substituents on the phenyl ring influences the wavelength of maximum absorbance (λmax). researchgate.net

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. nih.gov The concentration of the analyte in a sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectra in the presence of interfering substances. d-nb.info

The UV spectrum of benzophenone derivatives typically shows strong absorption bands in the UV-A and UV-B regions. researchgate.netnih.gov For 2-hydroxybenzophenones, intramolecular hydrogen bonding between the hydroxyl group and the carbonyl group can cause a red shift in the absorption spectrum. The λmax for 2-Hydroxy-5-nonylbenzophenone would be expected in the range of 280-350 nm.

Method Validation Parameters for Research Applications

The validation of analytical methods is crucial to demonstrate that they are suitable for their intended purpose. nih.gov Key validation parameters for research applications include the limits of detection and quantification, accuracy, and precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. d-nb.info For chromatographic methods, these are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). nih.gov

Accuracy: This parameter assesses the closeness of the measured value to the true value. It is typically evaluated by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and expressing the result as a percentage recovery. nih.gov

Precision: Precision refers to the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and can be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Table 3: Representative Method Validation Parameters for the Analysis of Benzophenone Derivatives

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 90-110% |

| Precision (RSD) | ≤ 5% |

| LOD (µg/mL) | Compound and method-specific (e.g., 0.05 µg/mL) |

| LOQ (µg/mL) | Compound and method-specific (e.g., 0.15 µg/mL) |

Note: The values presented are illustrative and the specific LOD and LOQ are highly dependent on the analytical instrument and method used.

Innovation and Future Research Directions

Design of Novel 2-Hydroxy-5-nonylbenzophenone Derivatives with Tailored Functionality

The foundational structure of 2-hydroxy-5-nonylbenzophenone, characterized by a hydroxyl group ortho to the carbonyl and a long nonyl chain para to the hydroxyl, provides a versatile scaffold for the design of new molecules with tailored properties. The primary and most commercially significant derivatization is the conversion of the carbonyl group into an oxime, creating 2-hydroxy-5-nonylbenzophenone oxime, a highly effective and selective extractant for copper and other metals in hydrometallurgical processes. acs.orgimmt.res.in

Current research is exploring modifications to this basic structure to enhance its performance and expand its applicability. The synthesis of various substituted benzophenones is being investigated to create new motifs for biological and catalytic applications. acs.org For instance, the introduction of different functional groups onto the aromatic rings can modulate the electronic properties and steric hindrance of the molecule, thereby fine-tuning its selectivity and extraction kinetics for specific metal ions. The synthesis of benzophenone (B1666685) derivatives through methods like the Fries rearrangement and Friedel-Crafts acylation allows for the introduction of various substituents. acs.orgresearchgate.net

Beyond metal extraction, the benzophenone scaffold is a recognized pharmacophore in medicinal chemistry. researchgate.net Researchers are designing and synthesizing novel benzophenone derivatives with potential therapeutic applications, leveraging the synthetic versatility of the core structure. These efforts often involve computational modeling to predict the interaction of the designed molecules with biological targets.

Integration into Advanced Separation and Material Technologies

The application of 2-hydroxy-5-nonylbenzophenone derivatives is expanding beyond conventional solvent extraction into more advanced material and separation technologies. A significant area of development is their incorporation into polymer inclusion membranes (PIMs) for the selective removal and recovery of metal ions. PIMs are a type of liquid membrane that offers advantages over traditional liquid-liquid extraction, including enhanced stability and reduced solvent loss. For example, a derivative, 2-hydroxy-5-nonylacetophenone oxime, has been successfully used as a carrier in PIMs for the separation of copper and zinc.

Furthermore, the benzophenone moiety is a well-known photosensitizer, a property that opens up possibilities for its integration into light-responsive materials. immt.res.inumich.edu Upon exposure to UV light, benzophenone can initiate photochemical reactions, which could be harnessed for applications such as photopolymerization, surface modification, and the development of photo-responsive drug delivery systems. immt.res.innih.govresearchgate.netresearchgate.net The long nonyl chain of 2-hydroxy-5-nonylbenzophenone can act as an anchor, facilitating its incorporation into polymeric matrices and other materials.

The development of stimuli-responsive polymers, which undergo significant changes in their properties in response to external stimuli like light, pH, or temperature, is a rapidly growing field. researchgate.netfao.orgchemistryviews.org The integration of 2-hydroxy-5-nonylbenzophenone or its derivatives into such polymers could lead to the creation of "smart" materials with applications in controlled release, sensing, and self-healing materials.

Sustainable Chemistry Perspectives in Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of 2-hydroxy-5-nonylbenzophenone and its derivatives. Traditional synthesis methods often rely on harsh reagents and generate significant waste. acs.org To address these issues, researchers are exploring more environmentally benign synthetic routes.

One promising approach is the use of microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netumich.edu Microwave-assisted synthesis has been successfully applied to the preparation of benzophenone derivatives, offering a greener alternative for their production. researchgate.net

Another avenue of green chemistry is the exploration of biocatalysis. Enzymes offer a highly selective and environmentally friendly means of catalyzing chemical reactions. Research into the use of biocatalysts for the synthesis and modification of phenolic compounds is ongoing and could provide sustainable routes to 2-hydroxy-5-nonylbenzophenone and its derivatives. researchgate.netchemistryviews.orgmdpi.comnih.gov

In the context of its primary application in hydrometallurgy, sustainable practices are also being considered. This includes the development of more efficient extraction and stripping processes to minimize reagent consumption and the exploration of biodegradable and less toxic solvents.

Emerging Research Areas and Unexplored Mechanistic Aspects

While the role of 2-hydroxy-5-nonylbenzophenone oxime in copper extraction has been extensively studied, there are still emerging areas of research and unexplored mechanistic details for the parent compound and its broader family of derivatives.

The photophysical and photochemical properties of 2-hydroxy-5-nonylbenzophenone are an area ripe for further investigation. A deeper understanding of its behavior upon light absorption could lead to new applications in photocatalysis and materials science. immt.res.inumich.edu For instance, benzophenone itself can act as a photosensitizer in various chemical transformations. umich.edu

The coordination chemistry of 2-hydroxy-5-nonylbenzophenone with a wider range of metal ions beyond those typically encountered in hydrometallurgy is another area of interest. Exploring these interactions could lead to the development of new sensors or catalysts. The study of the photostability of benzophenone derivatives is also crucial for their application in environments with prolonged light exposure. nih.gov

Furthermore, the potential for 2-hydroxy-5-nonylbenzophenone and its derivatives to participate in supramolecular chemistry, forming organized assemblies with unique properties, remains largely unexplored. The combination of a polar head group and a long nonpolar tail makes these molecules potential building blocks for self-assembling systems.

Finally, detailed mechanistic studies on the photodegradation of 2-hydroxy-5-nonylbenzophenone and its derivatives are important for assessing their environmental fate and persistence. nih.govfao.org Understanding these degradation pathways is essential for developing a complete life-cycle assessment of these commercially important chemicals.

Interactive Data Table: Properties and Applications of 2-Hydroxy-5-nonylbenzophenone and Related Compounds

| Compound Name | Key Features | Primary Application | Emerging/Potential Applications |

| 2-Hydroxy-5-nonylbenzophenone | Hydroxyl and carbonyl groups, long alkyl chain | Precursor for metal extractants | Photosensitizer in materials, building block for functional polymers |

| 2-Hydroxy-5-nonylbenzophenone oxime | High selectivity for copper | Solvent extraction of copper | Carrier in polymer inclusion membranes |

| Functionalized 2-Hydroxy-5-nonylbenzophenone Derivatives | Modified electronic and steric properties | Tailored metal extraction | Selective sensors, catalysts, medicinal agents |

| 2-Hydroxy-5-nonylacetophenone oxime | Similar structure to the benzophenone oxime | Copper extractant | Carrier in polymer inclusion membranes for metal separation |

Q & A

Basic: What are the recommended synthetic routes for 2-Hydroxy-5-nonylbenzophenone, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation, where a nonyl-substituted phenol reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification is critical due to byproducts like isomers or unreacted precursors. Column chromatography using silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol can achieve >95% purity. Purity validation should employ HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm absence of alkyl chain branching artifacts .

Basic: How should researchers characterize the structural and electronic properties of 2-Hydroxy-5-nonylbenzophenone?

Methodological Answer:

Combine spectroscopic and computational methods:

- FT-IR : Confirm hydroxyl (≈3200 cm⁻¹), ketone (≈1650 cm⁻¹), and aromatic C-H stretches.

- NMR : ¹H NMR in CDCl₃ will show phenolic -OH (δ 12–13 ppm), nonyl chain protons (δ 0.8–1.5 ppm), and aromatic protons (δ 6.5–8.0 ppm).

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic transitions and compare with experimental UV-Vis spectra (λ_max ≈ 280–300 nm in ethanol) .

Advanced: How does 2-Hydroxy-5-nonylbenzophenone function in solvent extraction systems, particularly for metal ions?

Methodological Answer:

This compound acts as a chelating agent in non-aqueous phases, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via its hydroxyl and ketone groups. Key parameters:

- pH dependence : Optimal extraction occurs at pH 2–4, where the phenolic group is deprotonated.

- Solvent selection : Use kerosene or toluene as diluents to enhance phase separation.

- Kinetics : Stirring at 200 rpm for 15–30 minutes achieves equilibrium. Monitor metal concentration via AAS or ICP-OMS .

Advanced: How can contradictory data on extraction efficiency in different studies be resolved?

Methodological Answer:

Contradictions often arise from variations in:

- Isomer ratios : Syn/anti oxime derivatives (e.g., Lix 65N-HS) exhibit differing stability constants.

- Temperature : ΔH of extraction can reverse selectivity (e.g., Cu²⁺ vs. Ni²⁺ above 40°C).

- Phase ratios : Aqueous:organic ratios >1:1 may reduce loading capacity.

Standardize protocols using IUPAC-recommended distribution coefficient (D) measurements and report ΔlogD values for cross-study comparisons .

Basic: What are the solubility properties of 2-Hydroxy-5-nonylbenzophenone in common solvents?

Methodological Answer:

The compound is hydrophobic, with solubility ranked as:

- High : Chloroform, dichloromethane (>50 mg/mL).

- Moderate : Ethanol, acetone (10–50 mg/mL).

- Low : Water (<0.1 mg/mL).

Use sonication (30 min at 40°C) to accelerate dissolution. Pre-saturate aqueous phases with the ligand to avoid precipitation during extraction studies .

Advanced: What strategies mitigate degradation or isomerization of 2-Hydroxy-5-nonylbenzophenone under UV/thermal conditions?

Methodological Answer:

- UV stability : Store solutions in amber glass; add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.

- Thermal stability : Avoid temperatures >80°C. For high-temperature applications (e.g., industrial extraction), use synergistic mixtures with antioxidants like tocopherol.

- Isomerization control : Monitor via chiral HPLC (Chiralpak IA column, heptane/ethanol mobile phase) to detect enantiomeric shifts .

Advanced: How can computational modeling predict the ligand-metal binding affinity of 2-Hydroxy-5-nonylbenzophenone?

Methodological Answer:

Employ molecular docking (AutoDock Vina) or DFT (Gaussian 09):

- Binding sites : Optimize geometry with metal ions (e.g., Cu²⁺) to calculate Gibbs free energy (ΔG) of complexation.

- Solvent effects : Use COSMO-RS to simulate solvent interactions.

- Validation : Compare computed stability constants (logβ) with potentiometric titration data .

Basic: What safety protocols are recommended for handling 2-Hydroxy-5-nonylbenzophenone in lab settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods during synthesis or solvent extraction.

- Waste disposal : Neutralize acidic/basic residues before incineration.

Refer to SDS guidelines for acute toxicity (LD₅₀ >2000 mg/kg in rats) and ecotoxicity (EC₅₀ for Daphnia magna >10 mg/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.